molecular formula C7H7BrClNO3S B13990511 (3-Bromo-6-chloropyridin-2-yl)methyl methanesulfonate

(3-Bromo-6-chloropyridin-2-yl)methyl methanesulfonate

Cat. No.: B13990511
M. Wt: 300.56 g/mol
InChI Key: BOCNDBYVZBXJJX-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate is a chemical compound with the molecular formula C7H7BrClNO3S It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate typically involves the bromination and chlorination of pyridine derivatives. One common method is the reaction of 3-bromo-6-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methanesulfonate groups makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C7H7BrClNO3S

Molecular Weight

300.56 g/mol

IUPAC Name

(3-bromo-6-chloropyridin-2-yl)methyl methanesulfonate

InChI

InChI=1S/C7H7BrClNO3S/c1-14(11,12)13-4-6-5(8)2-3-7(9)10-6/h2-3H,4H2,1H3

InChI Key

BOCNDBYVZBXJJX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=C(C=CC(=N1)Cl)Br

Origin of Product

United States

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